

An Independent Analysis of LY3154207 (Mevidalen) Clinical Trial Data: A Comparative Guide

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Compound of Interest

Compound Name: 2-(2,6-dichlorophenyl)-1-
[(1S,3R)-3-(hydroxymethyl)-5-(2-
hydroxypropan-2-yl)-1-methyl-
1,2,3,4-tetrahydroisoquinolin-2-
yl]ethan-1-one

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Introduction

LY3154207, also known as mevidalen, is a selective positive allosteric modulator (PAM) of the dopamine D1 receptor currently under investigation for the treatment of neurodegenerative diseases, including Lewy Body Dementia (LBD) and Parkinson's Disease (PD).^[1] As a PAM, mevidalen enhances the affinity of the D1 receptor for its endogenous ligand, dopamine, potentially offering a more nuanced modulation of dopaminergic signaling compared to direct agonists.^{[1][2]} This guide provides a summary and comparison of the publicly available clinical trial data for LY3154207, with a focus on its performance relative to established treatments for related conditions.

It is important to note that, to date, the clinical trial data for LY3154207 has been published by the sponsoring pharmaceutical company. Independent, third-party validation or replication of these findings has not yet been identified in the public domain. The following information is based on the available published studies.

Quantitative Data Summary

The following tables summarize the key efficacy data from the Phase 2 PRESENCE trial of LY3154207 in patients with Lewy Body Dementia, alongside comparative data for alternative therapies used in LBD and Parkinson's Disease Dementia.

Table 1: Cognitive Function Outcomes

Drug	Study Population	Primary Cognitive Endpoint	Mean Change from Baseline (Drug)	Mean Change from Baseline (Placebo)	Between-Group Difference (p-value)
LY3154207 (Mevidalen)	Lewy Body Dementia	CDR Continuity of Attention Composite Score	Not reported	Not reported	Not Statistically Significant
ADAS-Cog13	Not reported	Not reported	Not Statistically Significant		
Rivastigmine	Dementia with Lewy Bodies	Computerised Cognitive Assessment System	Significant Improvement	Significant Deterioration	Statistically Significant
Donepezil	Parkinson's Disease Dementia	ADAS-Cog	-1.45 (5mg), -1.45 (10mg)	Not explicitly stated, but difference was not statistically significant in the primary analysis. An alternative analysis showed a significant difference.	p=0.050 (5mg), p=0.076 (10mg) in primary analysis. p=0.002 (5mg), p<0.001 (10mg) in alternative analysis. [3]

Memantine	Lewy Body			Not explicitly	p<0.02 for
	Dementia &	CDR System	Statistically	stated, but a	choice
	Parkinson's	(Attention	Significant	significant	reaction time
	Disease	and Memory)	Improvement	difference	and word
	Dementia			was	recognition
				observed.	accuracy.

Table 2: Motor Function and Global Impression Outcomes

Drug	Study Population	Key Motor/Global Endpoint	Mean Change from Baseline (Drug)	Mean Change from Baseline (Placebo)	Between-Group Difference (p-value)
LY3154207 (Mevidalen)	Lewy Body Dementia	MDS-UPDRS Total Score	Dose-dependent improvement	Not explicitly stated, but a significant difference was observed.	p<0.05 (10mg, 30mg), p<0.01 (75mg)[4]
ADCS-CGIC	Significant improvement at higher doses	Not explicitly stated, but a significant difference was observed.	p<0.01 (30mg, 75mg) for minimal or better improvement. [4]		
Rivastigmine	Dementia with Lewy Bodies	Not a primary endpoint, but parkinsonian symptoms tended to improve.	Not Quantified	Not Quantified	Not Applicable
Donepezil	Parkinson's Disease Dementia	UPDRS Motor Score	No significant change	No significant change	Not Statistically Significant[4]
Memantine	Lewy Body Dementia & Parkinson's Disease Dementia	ADCS-CGIC (DLB only)	3.3	3.9	p=0.023[5]

Experimental Protocols

LY3154207 (Mevidalen) - PRESENCE Trial

The PRESENCE study was a Phase 2, multicenter, randomized, double-blind, placebo-controlled trial involving 344 participants with Lewy Body Dementia. Participants were randomized to receive daily doses of mevidalen (10 mg, 30 mg, or 75 mg) or a placebo for 12 weeks.

- **Primary Outcome Measures:** The primary endpoint was the change from baseline on the Cognitive Drug Research Continuity of Attention (CoA) composite score.
- **Secondary Outcome Measures:** Secondary outcomes included the Alzheimer's Disease Assessment Scale-Cognitive Subscale 13 (ADAS-cog13), the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS), and the Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC).

Alternative Therapies - General Methodology

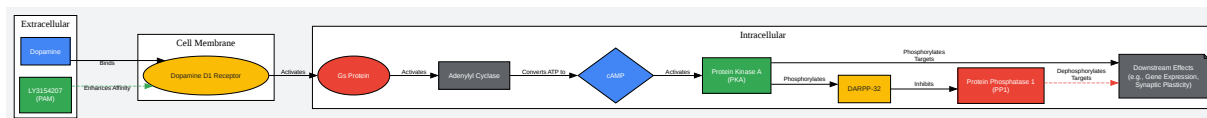
The clinical trials for rivastigmine, donepezil, and memantine in LBD and PDD have generally followed a randomized, double-blind, placebo-controlled design.

- **Rivastigmine in DLB:** A 20-week, multicenter study where 120 patients received up to 12 mg of rivastigmine daily or a placebo. Assessments included the Neuropsychiatric Inventory and a computerized cognitive assessment system.[\[6\]](#)
- **Donepezil in PDD:** A 24-week study where 550 patients were randomized to receive 5 mg or 10 mg of donepezil, or a placebo. Co-primary endpoints were the ADAS-cog and the Clinician's Interview-Based Impression of Change plus caregiver input (CIBIC+).[\[3\]](#)
- **Memantine in PDD and DLB:** A 24-week trial where 199 patients were randomized to receive 20 mg of memantine per day or a placebo. The primary outcome was the Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC).[\[5\]](#)

Visualizations

Signaling Pathway of LY3154207

LY3154207 acts as a positive allosteric modulator of the dopamine D1 receptor. The binding of dopamine to the D1 receptor, a Gs-coupled receptor, initiates a signaling cascade that is enhanced by LY3154207.

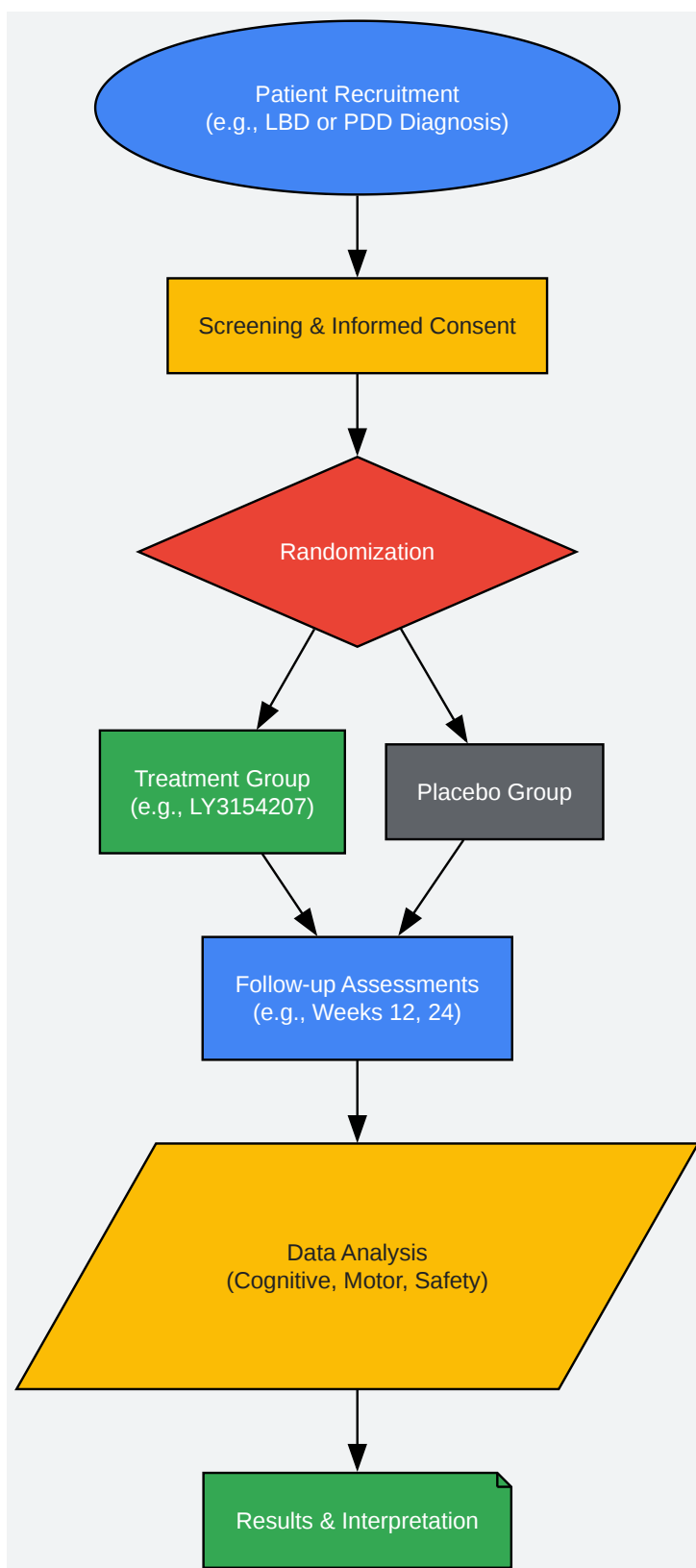


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Caption: Dopamine D1 Receptor Signaling Pathway Modulated by LY3154207.

Experimental Workflow for a Comparative Clinical Trial

The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial, applicable to the studies of LY3154207 and its alternatives.

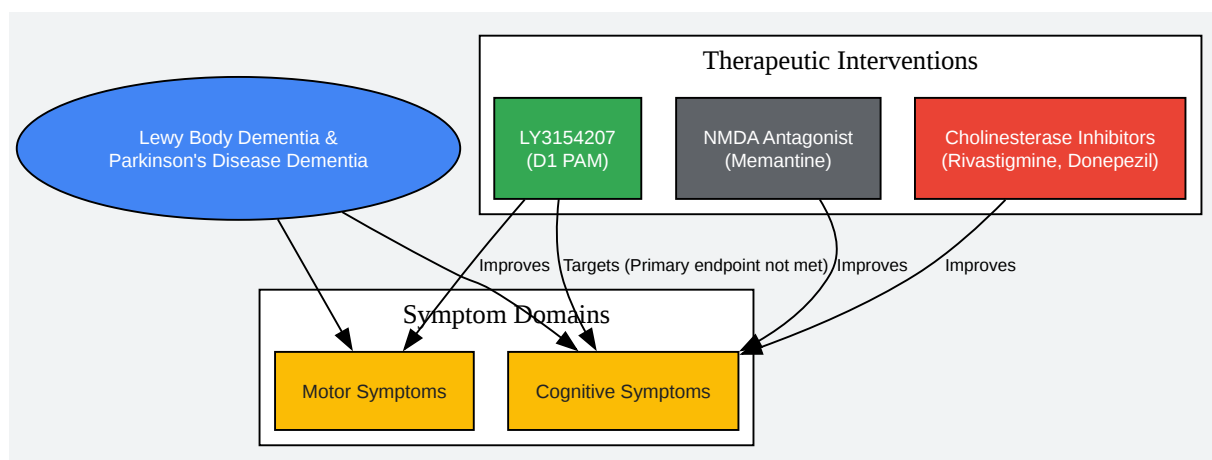


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Caption: Generalized Workflow of a Randomized Controlled Trial.

Logical Relationship of Therapeutic Approaches

This diagram shows the relationship between the different therapeutic strategies discussed for managing cognitive and motor symptoms in LBD and PDD.



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Caption: Therapeutic Targets in LBD and PDD.

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